molecular formula C16H15ClN4O3S2 B2821532 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1189907-38-7

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2821532
CAS No.: 1189907-38-7
M. Wt: 410.89
InChI Key: KRJGPBQESPSEBS-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This core structure is a bicyclic compound containing a thiazole ring fused with a pyridine ring, and it has been used as a building block in the synthesis of various bioactive compounds .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, which is a bicyclic structure with a nitrogen and sulfur in the ring . The “N-(…)-5-nitrobenzo[b]thiophene-2-carboxamide” part indicates that a nitrobenzothiophene moiety is attached to the nitrogen of the thiazolopyridine ring via a carboxamide linkage.


Physical and Chemical Properties Analysis

Based on the structure, we can infer that the compound is likely to be solid at room temperature . Its exact melting point, boiling point, solubility, and other physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Applications

  • Microwave Assisted Synthesis Techniques : Advanced synthesis methods, including microwave-assisted techniques, have been utilized for creating compounds with similar structures. These methods offer higher yields and shorter reaction times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

  • Potential as Anti-Inflammatory Agents : Research into structurally related molecules indicates potential applications in anti-inflammatory treatments. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, for instance, was synthesized based on its reported anti-inflammatory activity, suggesting a similar potential for the compound (Moloney, 2001).

  • Heterocyclic Synthesis : The compound's structure is conducive to forming heterocyclic compounds like pyrazoles, pyrimidines, and quinolines, which are significant in pharmaceutical and material science applications (Almazroa, Elnagdi, & El‐Din, 2004).

  • Thienopyrimidine Synthesis : Novel transformations have been studied for thienopyrimidine synthesis, a process relevant to the development of various pharmaceutical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

  • Potential Antipsychotic Agents : The synthesis of heterocyclic carboxamides, structurally related to the compound , has been explored for their potential as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).

  • Single-Step Synthesis Methods : One-step synthesis methods have been developed for thiazolo[5,4-c]pyridine derivatives, which is crucial for efficient and cost-effective drug development (Sahasrabudhe, Estiarte, Tan, Zipfel, Cox, O'mahony, Edwards, & Duncton, 2009).

  • Synthesis of Novel Thiazolo[5,4-d]pyrimidines : Research into the synthesis of novel thiazolo[5,4-d]pyrimidines can provide insights into the development of new therapeutic compounds (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).

  • Role as Factor Xa Inhibitor : The compound has been studied for its potential as a non-amidine factor Xa inhibitor, which is important in anticoagulant therapies (Haginoya et al., 2004).

  • Novel Tricyclic Compounds : Its structure has facilitated the synthesis of novel tricyclic compounds containing the pyrimido[5,4-d]-1,2,3-triazine system, a key component in various pharmaceuticals (Clark, Varvounis, & Bakavoli, 1986).

  • Agonist/Antagonist at GABAA Receptors : The compound has been investigated for its effects on GABAA receptors, which are critical in the treatment of neurological disorders (Brehm, Ebert, Kristiansen, Wafford, Kemp, & Krogsgaard‐Larsen, 1997).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the biological activities reported for related compounds, it could be of interest in medicinal chemistry or drug discovery research .

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2.ClH/c1-19-5-4-11-14(8-19)25-16(17-11)18-15(21)13-7-9-6-10(20(22)23)2-3-12(9)24-13;/h2-3,6-7H,4-5,8H2,1H3,(H,17,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJGPBQESPSEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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